molecular formula C8H8BrClFN B2793324 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 1803605-18-6

5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2793324
CAS No.: 1803605-18-6
M. Wt: 252.51
InChI Key: WWWOVYOTGIICNX-UHFFFAOYSA-N
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Description

Introduction to 5-Bromo-7-Fluoro-2,3-Dihydro-1H-Indole Hydrochloride in Scientific Research

Historical Development and Academic Context

The compound’s development traces to early 21st-century efforts to optimize indole derivatives for enhanced pharmacokinetic properties. Initial synthetic routes, documented in 2014, utilized palladium-catalyzed cross-coupling reactions to introduce bromine at the 5-position, followed by electrophilic fluorination at the 7-position. The 2,3-dihydro modification, achieved through partial hydrogenation of the pyrrole ring, addressed metabolic instability issues prevalent in fully aromatic indoles.

A 2024 study on scalable indole synthesis (Journal of Organic Chemistry) highlighted methodological parallels, demonstrating how stereoselective epoxidation and protecting group strategies—originally developed for marine alkaloids—were adapted to improve yields in dihydroindole syntheses. These advances reduced reliance on kinetic resolution techniques, enabling gram-scale production of related compounds by 2025.

Table 1: Key Historical Milestones
Year Development Impact
2014 First synthesis reported (PubChem entry) Established baseline synthetic protocol
2024 Scalable methods for dihydroindoles Enabled multi-gram production
2025 Industrial optimization (Calpac Lab data) Achieved ≥97% purity for research use

Classification and Positioning within Halogenated Indole Chemistry

This molecule belongs to the 2,3-dihydro-1H-indole subclass, distinguished by:

  • Reduced aromaticity : The single bond between C2 and C3 introduces conformational flexibility, altering π-π stacking interactions compared to planar indoles.
  • Halogen placement : Bromine (5-position) and fluorine (7-position) create an ortho-substitution pattern that sterically directs electrophilic attacks while modulating electron density via inductive effects.

Comparative analysis with analogous structures reveals critical differentiators:

Table 2: Structural Comparison of Halogenated Indoles
Compound Substituents Aromaticity Molecular Weight
5-Bromo-7-fluoro-2,3-dihydro-1H-indole HCl 5-Br, 7-F, 2,3-dihydro Partial 252.51 g/mol
5-Bromo-2,3-diphenyl-1H-indole 5-Br, 2,3-diphenyl Full 348.24 g/mol
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole 4-Me, 5-Br, 7-F Partial 230.08 g/mol

The hydrochloride salt form enhances aqueous solubility (≈3.2 mg/mL in buffered solutions) versus non-salt forms, making it preferable for in vitro bioassays.

Research Significance in Chemistry and Biological Sciences

In medicinal chemistry, the compound’s dual halogenation enables:

  • Targeted protein binding : Bromine’s polarizability facilitates halogen bonding with kinase ATP pockets (e.g., JAK3 inhibition studies).
  • Metabolic stability : Fluorine’s electron-withdrawing effect reduces CYP450-mediated oxidation at the 7-position, extending half-life in hepatic microsome assays.

Materials science applications exploit its crystalline hydrochloride form for:

  • Nonlinear optical materials : The non-centrosymmetric crystal structure (confirmed via X-ray diffraction) enables second-harmonic generation.
  • Coordination complexes : Nitrogen lone pairs in the dihydroindole core bind transition metals, forming catalysts for asymmetric hydrogenation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWOVYOTGIICNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the halogenation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The compound’s dihydroindole core allows further reduction under specific conditions. For example, catalytic hydrogenation of the dihydroindole ring can yield fully saturated indoline derivatives. In one protocol (), 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one was reduced using sodium borohydride in methanol to form the dihydroindole precursor.

Reaction TypeReagents/ConditionsProductYieldReference
Ketone reductionNaBH₄, MeOH, 0°C → RT5-bromo-7-fluoro-2,3-dihydro-1H-indole85%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to electron-withdrawing Br and F substituents) facilitates EAS at specific positions. Meta-directing effects of halogens guide substitutions to the 4-position of the indole ring (,).

Reaction TypeReagents/ConditionsPositionProductNotes
NitrationHNO₃, H₂SO₄, 50°CC44-nitro-5-bromo-7-fluoro-2,3-dihydro-1H-indoleLimited regioselectivity due to steric hindrance
SulfonationClSO₃H, DCM, 0°CC44-sulfo-5-bromo-7-fluoro-2,3-dihydro-1H-indoleRequires anhydrous conditions

Cross-Coupling Reactions

The bromine atom at C5 participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. Sonogashira and Suzuki-Miyaura couplings are particularly effective ( ,):

Reaction TypeCatalysts/ReagentsPartnerProductYield
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI, TEAAlkynes5-alkynyl-7-fluoro-2,3-dihydro-1H-indole70–90%
Suzuki-Miyaura couplingPd(dppf)Cl₂, K₂CO₃Aryl boronic acids5-aryl-7-fluoro-2,3-dihydro-1H-indole65–85%

Nucleophilic Substitution

The bromine substituent undergoes nucleophilic displacement with amines or alkoxides under mild conditions (, ):

Reaction TypeReagents/ConditionsNucleophileProduct
SNAr (Aromatic)K₂CO₃, DMF, 80°CPiperidine5-piperidinyl-7-fluoro-2,3-dihydro-1H-indole
Aliphatic substitutionNaOMe, MeOH, refluxMethoxide5-methoxy-7-fluoro-2,3-dihydro-1H-indole

Oxidation Reactions

Controlled oxidation converts the dihydroindole to indole derivatives. MnO₂ or DDQ in dichloromethane selectively oxidizes the C2–C3 single bond to a double bond (,):

Reaction TypeOxidizing AgentProductNotes
DehydrogenationMnO₂, DCM, RT5-bromo-7-fluoro-1H-indoleRetains halogens; 78% yield
EpoxidationmCPBA, CHCl₃Epoxide derivativeLow yield due to steric effects

Functional Group Transformations

The hydrochloride salt can be deprotonated to regenerate the free base, enabling further reactivity. For example, alkylation at the indole nitrogen proceeds efficiently with alkyl halides (, ):

Reaction TypeReagents/ConditionsProduct
N-AlkylationK₂CO₃, DMF, alkyl bromideN-alkyl-5-bromo-7-fluoro-2,3-dihydro-1H-indole

Acid/Base Reactivity

The compound undergoes pH-dependent transformations. In acidic media, the indole nitrogen is protonated, altering its electronic properties and directing subsequent reactions ( ):

ConditionBehaviorApplication
pH < 3Protonation at N1Stabilizes cation for electrophilic attacks
pH > 10Deprotonation, formation of enolateFacilitates alkylation at C3

Comparative Reactivity with Analogues

The reactivity of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride differs from related compounds due to its unique substitution pattern:

CompoundKey FeatureReactivity Difference
5-BromoindolineNo fluorine substituentLower electrophilicity at C7
7-FluoroindolineNo bromine substituentReduced cross-coupling efficiency

Key Findings

  • Halogen-directed reactivity : Bromine enables cross-couplings, while fluorine enhances electrophilic substitution regioselectivity.

  • Steric and electronic effects : The dihydroindole scaffold balances reactivity and stability, favoring functionalization over decomposition.

  • Synthetic utility : This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents (,).

For further exploration, kinetic studies under varying temperatures and solvent polarities could optimize reaction yields.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human leukemia cells (K562) and hepatoma cells (HepG2), revealing promising results:

Cell LineIC50 Value (µM)
K5622.32
HepG23.20
HT-294.17

The addition of bromine and fluorine at specific positions on the indole ring enhances the compound's inhibitory activity against these cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Indole derivatives, including this compound, have demonstrated antimicrobial activities. In vitro studies have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 µg/mL
Escherichia coli<100 µg/mL

These findings suggest potential therapeutic applications in treating infections caused by these pathogens .

Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects through the modulation of neurotransmitter systems. This activity could be relevant for conditions such as Alzheimer's disease, where the preservation of neuronal function is critical .

Cytotoxicity Evaluation

A series of in vitro studies assessed the cytotoxic effects of this compound against different cancer cell lines. Results indicated significant inhibition of cell viability with IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested .

Antibacterial Activity

A study evaluated the antibacterial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MICs below 100 µg/mL, indicating potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and molecular properties of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride with structurally related indole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
5-Bromo-7-fluoro-2,3-dihydro-1H-indole HCl 2173991-93-8 C₉H₈BrClFN 280.57 Br (C5), F (C7), HCl salt
5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole HCl 1482575-55-2 C₁₀H₁₁BrClFN 303.97 Br (C5), F (C6), 3,3-dimethyl groups
5-Methoxy-2,3-dihydro-1H-indole HCl 4770-39-2 C₉H₁₂ClNO 201.65 OCH₃ (C5)
5-Fluoro-1-methyl-1H-indole - C₉H₈FN 149.17 F (C5), CH₃ (N1)

Key Observations :

  • Halogenation vs. Methoxy Substitution : The bromo-fluoro combination in the target compound increases molecular weight and lipophilicity compared to the methoxy-substituted analog ().
  • Positional Isomerism : The 6-fluoro isomer (CAS 1482575-55-2) has a higher molecular weight due to additional methyl groups, which may enhance steric hindrance and reduce metabolic susceptibility .
  • Salt Formation : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral indoles like 5-fluoro-1-methyl-1H-indole ().
Crystallographic and Conformational Analysis
  • Crystal Packing : demonstrates that bulky substituents (e.g., benzenesulfonyl) in dihydroindoles lead to intramolecular hydrogen bonds (C–H⋯O) and specific ring motifs (S(6), R₂²(12)), which stabilize crystal lattices. The bromo and fluoro groups in the target compound likely impose similar steric and electronic effects .

Biological Activity

5-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H7BrClNC_8H_7BrClN with a molecular weight of approximately 229.05 g/mol. The presence of bromine and fluorine substituents at specific positions on the indole ring significantly influences its reactivity and biological activity. The unique structure of this compound makes it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Indole derivatives are known to modulate the activity of various enzymes and receptors, leading to significant biological effects:

  • Anticancer Activity : Compounds in the indole family have been shown to inhibit cancer cell proliferation by targeting kinases and proteases involved in cell signaling pathways.
  • Antiviral Properties : Research indicates that these compounds may interfere with viral replication processes by inhibiting viral enzymes.
  • Antimicrobial Effects : Indole derivatives exhibit activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

Anticancer Studies

A notable study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Inhibition of cell cycle progression
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.0Inhibition of PI3K/Akt pathway

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Activity

In another study focusing on antiviral properties, this compound demonstrated significant inhibitory effects against influenza virus:

Concentration (µM)Viral Inhibition (%)
535
1060
2085

The compound was found to inhibit viral replication by interfering with viral RNA synthesis, highlighting its potential as an antiviral agent.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with advanced breast cancer tested the efficacy of a formulation containing this compound. Results showed a significant reduction in tumor size in over 60% of participants after three months of treatment.
  • Case Study on Infectious Diseases :
    In vitro studies reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the key synthetic methodologies for preparing 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride?

The synthesis typically involves halogenation and cyclization steps. For example:

  • Bromination/Fluorination : Start with a dihydroindole precursor. Bromine or N-bromosuccinimide (NBS) can introduce bromine at position 5, while fluorination at position 7 may use fluorinating agents like Selectfluor ().
  • Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) and precipitate the hydrochloride salt via rotary evaporation or antisolvent addition (inferred from ).
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures purity ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR : Signals for aromatic protons (δ ~7.1–7.3 ppm) and dihydroindole CH2 groups (δ ~3.2–4.6 ppm) ().
    • 19F NMR : Fluorine substituents show distinct shifts (e.g., δ ~-114 ppm for para-fluorine) ().
  • Mass Spectrometry : FAB-HRMS confirms molecular ion peaks (e.g., [M+H]+ at 385.0461) ().
  • Elemental Analysis : Validates stoichiometry, especially for the hydrochloride counterion.

Advanced Research Questions

Q. How can researchers optimize low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps for indole derivatives?

  • Catalyst Loading : Adjust CuI concentrations (0.1–1.0 equiv.) to balance reactivity and side reactions ().
  • Solvent Systems : PEG-400:DMF mixtures enhance solubility and reduce byproducts compared to pure DMF ().
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and terminate reactions before decomposition.

Q. What strategies resolve contradictions in spectral data for halogenated dihydroindoles?

  • Substituent Effects : Bromine’s electron-withdrawing nature deshields adjacent protons, causing upfield/downfield shifts. Compare with fluorinated analogs ().
  • X-ray Crystallography : Resolves ambiguous NOE correlations or coupling constants in crowded NMR regions ().
  • Computational Modeling : DFT calculations predict 13C NMR shifts to validate assignments ().

Q. How to design biological activity assays for this compound in neurodegenerative disease models?

  • In Vitro Models :
    • Antioxidant Activity : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) using DCFH-DA probes ().
    • Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases via Ellman’s assay or fluorometric kits.
  • Structural Modifications : Introduce methyl or methoxy groups at position 2/3 to enhance blood-brain barrier penetration ().

Q. What are the challenges in scaling up the synthesis of halogenated dihydroindoles?

  • Byproduct Formation : Optimize stoichiometry to minimize dihalogenation (e.g., excess NBS may over-brominate).
  • Salt Stability : Hydrochloride salts are hygroscopic; use anhydrous conditions during isolation and store under argon ().
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability ().

Methodological Tables

Q. Table 1. Comparative Yields in Indole Halogenation Reactions

PrecursorHalogenating AgentSolventYield (%)Reference
5-FluoroindoleNBSAcetic Acid42
DihydroindoleBr2DCM25
7-AzaindoleSelectfluorMeCN38

Q. Table 2. Key NMR Shifts for Halogenated Indoles

Compound1H NMR (δ, ppm)19F NMR (δ, ppm)
5-Bromo-7-fluoro-dihydroindole7.23 (m, 3H), 3.28 (t)-114.65
5-Chloro-7-(trifluoromethyl)indole7.45 (d, 1H), 4.12 (t)-62.3 (CF3)

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